Home > Products > Screening Compounds P117351 > Quinapril hydrochloride
Quinapril hydrochloride - 82586-55-8

Quinapril hydrochloride

Catalog Number: EVT-281225
CAS Number: 82586-55-8
Molecular Formula: C25H31ClN2O5
Molecular Weight: 475 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinapril hydrochloride is the hydrochloride salt of Quinapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [, ] It acts as a prodrug, undergoing hydrolysis to its active metabolite, Quinaprilat. [, ] Quinapril hydrochloride plays a significant role in scientific research, particularly in the fields of hypertension, congestive heart failure, and diabetic nephropathy. []

Future Directions
  • Investigating Co-Crystallization Techniques: Exploring the potential of co-crystallization to enhance the stability and bioavailability of Quinapril hydrochloride. []
  • Understanding the Role of Silicates in Drug Stability: Further investigating the complex interactions between Quinapril hydrochloride and various silicates to optimize the design of stable amorphous formulations. [, , ]
Source and Classification

Quinapril hydrochloride is synthesized from readily available starting materials through various chemical processes. It falls under the category of antihypertensive agents and is classified specifically as an angiotensin-converting enzyme inhibitor (ACE inhibitor) due to its mechanism of action on the renin-angiotensin system.

Synthesis Analysis

The synthesis of quinapril hydrochloride involves several steps, utilizing methods outlined in patents and scientific literature. The primary synthetic routes include:

  1. Coupling Reactions: The synthesis begins with the coupling of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid benzyl ester with an N-carboxyanhydride derivative. This reaction typically requires aprotic solvents like methylene chloride and employs coupling agents such as dicyclohexylcarbodiimide and catalysts like N-hydroxybenzotriazole .
  2. Deprotection and Salt Formation: Following the formation of quinapril tert-butyl ester, the benzyl protecting group is removed using palladium on carbon-catalyzed hydrogenolysis. The resulting compound is treated with hydrochloric acid to yield quinapril hydrochloride in a single step .
  3. Purification: The final product is purified through recrystallization from polar aprotic solvents, yielding either amorphous or crystalline forms of quinapril hydrochloride .

The improved methods have shown a significant increase in yield (up to 90%) compared to previous techniques, reducing costs and enhancing process efficiency .

Molecular Structure Analysis

Quinapril hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C19H24N2O5HClC_{19}H_{24}N_{2}O_{5}·HCl, and its structure includes:

  • Tetrahydroisoquinoline Core: This bicyclic structure is essential for its interaction with the angiotensin-converting enzyme.
  • Carboxylic Acid Group: Facilitates binding to the enzyme's active site.
  • Hydrochloride Salt: Enhances solubility and stability in pharmaceutical formulations.

The three-dimensional conformation of quinapril hydrochloride allows it to effectively fit into the active site of the angiotensin-converting enzyme, thereby inhibiting its activity.

Chemical Reactions Analysis

Quinapril hydrochloride undergoes various chemical reactions during its synthesis and degradation:

  1. Formation of Diketopiperazine: During synthesis, intramolecular cyclization can occur, leading to diketopiperazine formation. This side reaction can reduce yield significantly (20% to 40%) if not controlled .
  2. Degradation Reactions: Quinapril hydrochloride can undergo hydrolysis and cyclization under certain conditions, particularly at elevated temperatures (above 45°C), leading to the formation of degradation products such as diketopiperazines .
  3. Thermal Stability Studies: Thermogravimetric analysis indicates that crystalline forms exhibit different thermal behaviors compared to amorphous forms, affecting their stability and degradation rates .
Mechanism of Action

Quinapril hydrochloride exerts its pharmacological effects primarily through inhibition of the angiotensin-converting enzyme. The mechanism involves:

  • Inhibition of Angiotensin II Formation: By blocking the conversion of angiotensin I to angiotensin II, quinapril reduces vasoconstriction and promotes vasodilation.
  • Reduction of Aldosterone Secretion: This leads to decreased sodium retention and lower blood volume, further contributing to reduced blood pressure.
  • Impact on Bradykinin Levels: Inhibition also results in increased bradykinin levels, which promote vasodilation through different pathways.
Physical and Chemical Properties Analysis

Quinapril hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 360.87 g/mol.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride salt; solubility varies with temperature.
  • Stability: The compound is sensitive to moisture and heat; amorphous forms are more prone to degradation than crystalline forms .
  • Melting Point: Specific melting points can vary based on polymorphic forms but typically fall within a defined range for pharmaceutical compounds.

These properties are crucial for formulation development and ensuring consistent therapeutic efficacy.

Applications

Quinapril hydrochloride is widely used in clinical settings for:

  • Hypertension Management: Effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Reduces symptoms associated with heart failure by decreasing cardiac workload.
  • Renal Protection in Diabetic Patients: Helps protect renal function in patients with diabetes by reducing glomerular pressure.

Research continues into additional applications for quinapril hydrochloride in combination therapies for cardiovascular diseases.

Pharmacological Profile of Quinapril Hydrochloride

Molecular Mechanism of Action as an Angiotensin Converting Enzyme Inhibitor

Angiotensin Converting Enzyme Inhibition Dynamics

Quinapril hydrochloride is a non-sulfhydryl prodrug that exerts its therapeutic effects via rapid hydrolysis to its active metabolite, quinaprilat. This metabolite competitively inhibits angiotensin converting enzyme (ACE), a zinc metallopeptidase responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. Quinaprilat binds to the ACE active site with high affinity, forming a coordination complex with the zinc ion via its carboxylate group. This interaction prevents angiotensin I substrate cleavage, achieving half-maximal inhibition (IC₅₀) at nanomolar concentrations. The dissociation half-life of the quinaprilat-ACE complex is notably prolonged (≥3 hours), enabling sustained enzyme inhibition despite quinaprilat’s plasma half-life of 1.5–3 hours. This slow-offset kinetics permits once- or twice-daily dosing in clinical practice [1] [3].

Table 1: Angiotensin Converting Enzyme Inhibitor Binding Characteristics

PropertyQuinaprilatEnalaprilatLisinopril
Zinc-Binding GroupCarboxylateCarboxylateCarboxylate
IC₅₀ (nM)111.21.7
Dissociation Half-life>3 hours2.5 hours12 hours
Tissue PenetrationHighModerateLow

Role in Renin Angiotensin Aldosterone System Modulation

By blocking angiotensin II generation, quinapril hydrochloride disrupts multiple effector pathways within the renin angiotensin aldosterone system. Angiotensin II suppression reduces direct vasoconstriction of arterioles and diminishes aldosterone secretion from the adrenal cortex. This dual action decreases systemic vascular resistance and promotes renal sodium excretion. Additionally, reduced angiotensin II blunts its pro-fibrotic, pro-inflammatory, and hypertrophic effects on cardiac and renal tissues. Concomitantly, quinaprilat potentiates the vasodilatory kinin-kallikrein system by inhibiting bradykinin degradation. The collective pharmacological impact includes:

  • Reduction in systolic/diastolic blood pressure (mean reductions: 13/10 mm Hg) [1]
  • Improved endothelial function in atherosclerotic risk patients [1]
  • Enhanced coronary microvascular blood flow [1]
  • Attenuation of angiotensin II-mediated target organ damage [2] [9]

Pharmacokinetic Properties

Absorption and Bioavailability Variability

Following oral administration, quinapril hydrochloride exhibits moderate absorption (≈60%) that is influenced by gastric pH and food intake. Peak plasma concentrations of the parent compound occur within 60 minutes. Absolute bioavailability of quinaprilat after quinapril hydrochloride ingestion is approximately 50%, with interindividual variability ranging from 18% to 25%. Food consumption reduces quinaprilat bioavailability by 15%–30% but does not alter the area under the curve, warranting consistent administration timing relative to meals for stable therapeutic effects [1] [3] [5].

Tissue Distribution and Plasma Protein Binding

Quinaprilat demonstrates extensive but heterogeneous tissue distribution, preferentially accumulating in vascular, renal, and cardiac tissues. Its volume of distribution exceeds physiological fluid compartments, indicating extensive tissue binding. Plasma protein binding is concentration-dependent and saturable, reaching 97% at therapeutic concentrations. This high binding limits free quinaprilat availability for renal filtration but facilitates targeted delivery to ACE-rich endothelial surfaces. Notably, quinaprilat exhibits minimal penetration across the blood-brain barrier due to its polar carboxylic acid moiety and active efflux transport mechanisms [1] [3] [7].

Metabolic Pathways: Esterase Mediated Activation to Quinaprilat

Quinapril hydrochloride undergoes presystemic activation primarily in the hepatic parenchyma and gastrointestinal mucosa. This biotransformation involves de-esterification via carboxylesterase enzymes (primarily hCE1 and hCE2 isoforms), generating the active diacid metabolite quinaprilat. Peak quinaprilat plasma concentrations occur 2–3 hours post-administration. The prodrug-to-active metabolite conversion ratio is ≈0.6, with significant interpatient variation due to polymorphisms in esterase expression and activity. Unlike sulfhydryl-containing ACE inhibitors, quinapril hydrochloride does not undergo glutathione conjugation, minimizing oxidative metabolic byproducts [1] [3] [5].

Table 2: Key Pharmacokinetic Parameters of Quinapril Hydrochloride and Quinaprilat

ParameterQuinapril HydrochlorideQuinaprilat
Time to Peak (h)0.8–1.01.5–2.5
Protein Binding (%)9797
Elimination Half-life0.8 hours2–25 hours*
Active MetaboliteNo (prodrug)Yes (primary active)
*Dependent on renal function; prolonged in chronic kidney disease

Renal and Hepatic Elimination Mechanisms

Quinapril hydrochloride elimination occurs through dual pathways:

  • Renal excretion: 60% of administered quinaprilat is eliminated unchanged via glomerular filtration and tubular secretion. Renal clearance correlates directly with creatinine clearance, necessitating dosage adjustments when creatinine clearance falls below 60 milliliters per minute. The quinaprilat elimination half-life extends dramatically in chronic kidney disease (up to 25 hours versus 3 hours in normal function) [1] [4].
  • Hepatic clearance: Non-renal elimination involves hepatic conjugation to inactive glucuronides (PD-109448), accounting for 33% of total clearance. Biliary excretion of conjugates facilitates fecal elimination. Hepatic impairment does not significantly alter quinaprilat kinetics but may delay prodrug activation [1] [6].

During continuous ambulatory peritoneal dialysis, only 2.6% of the administered quinapril hydrochloride dose is removed in dialysate, indicating negligible extracorporeal clearance. Similarly, hemodialysis removes <10% of circulating quinaprilat, supporting post-dialysis supplemental dosing is unnecessary [4].

Properties

CAS Number

82586-55-8

Product Name

Quinapril hydrochloride

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C25H31ClN2O5

Molecular Weight

475 g/mol

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1

InChI Key

IBBLRJGOOANPTQ-JKVLGAQCSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Solubility

71.2 [ug/mL]

Synonyms

2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Accupril
CI 906
CI-906
PD 109,452 2
PD 109452 2
PD 109452-2
PD 1094522
PD-109,452-2
quinapril
quinapril hydrochloride

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.